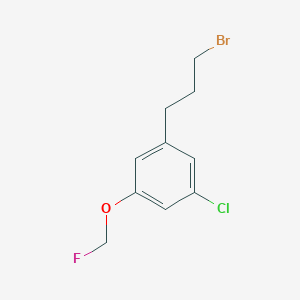
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO. This compound is characterized by the presence of a bromopropyl group, a chloro group, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Chlorination: The chloro group is introduced via a chlorination reaction using chlorine or a chlorinating agent.
Fluoromethoxylation: The fluoromethoxy group is added through a reaction with a fluoromethoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique substituents.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the chloro and fluoromethoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the fluoromethoxy group, making it less versatile in certain reactions.
1-(3-Bromopropyl)-5-fluoromethoxybenzene: Lacks the chloro group, which may affect its reactivity and applications.
3-Bromopropylbenzene: Lacks both the chloro and fluoromethoxy groups, limiting its utility in more specialized applications.
Uniqueness
1-(3-Bromopropyl)-3-chloro-5-(fluoromethoxy)benzene is unique due to the combination of its substituents, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrClFO |
|---|---|
Peso molecular |
281.55 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-3-1-2-8-4-9(12)6-10(5-8)14-7-13/h4-6H,1-3,7H2 |
Clave InChI |
KCKHAOXQFPSUCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCF)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


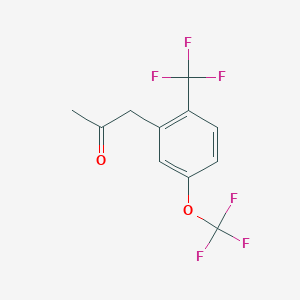
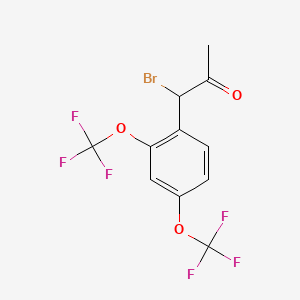
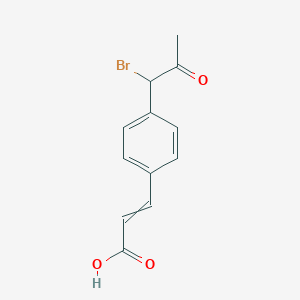
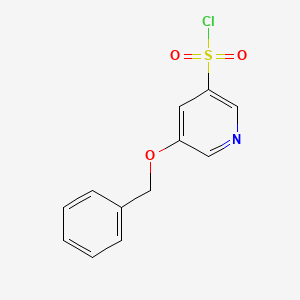

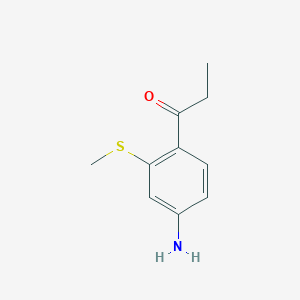
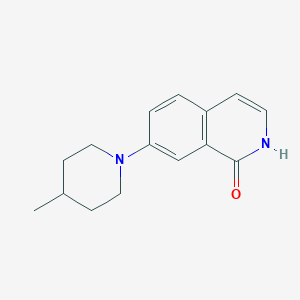
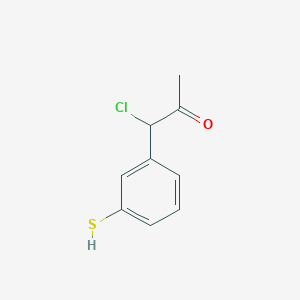
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)

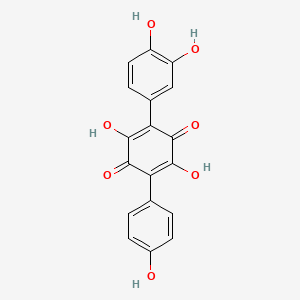
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
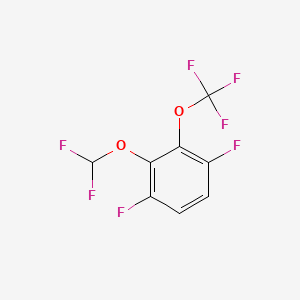
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
